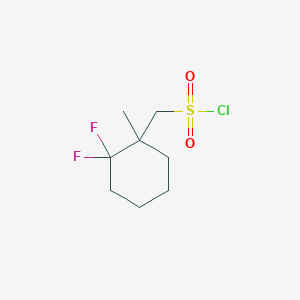

(2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride: is a chemical compound with the molecular formula C₈H₁₃ClF₂O₂S and a molecular weight of 246.71 g/mol . It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and a methyl group, along with a methanesulfonyl chloride functional group . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride typically involves the reaction of (2,2-Difluoro-1-methylcyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: (2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

科学的研究の応用

Chemistry: (2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride is used as an intermediate in the synthesis of various organic compounds . It is particularly useful in the preparation of sulfonamides, which are important in medicinal chemistry .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl groups . This modification can alter the biological activity and stability of the biomolecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the development of agrochemicals and pharmaceuticals .

作用機序

The mechanism of action of (2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group . This group is highly electrophilic and can react with nucleophiles to form covalent bonds . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction . For example, in biological systems, the compound can modify proteins by reacting with amino acid residues, thereby altering their function .

類似化合物との比較

Methanesulfonyl chloride: Lacks the cyclohexyl ring and fluorine substituents.

(2,2-Difluoroethyl)methanesulfonyl chloride: Contains a simpler ethyl group instead of the cyclohexyl ring.

(2,2-Difluoro-1-methylcyclohexyl)methanesulfonamide: The sulfonyl chloride group is replaced by a sulfonamide group.

Uniqueness: (2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride is unique due to the presence of both the cyclohexyl ring and the fluorine substituents . These structural features confer specific reactivity and properties that are not observed in simpler sulfonyl chlorides . The fluorine atoms, in particular, can influence the compound’s stability and reactivity .

生物活性

(2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride is a specialized organosulfur compound used primarily in organic synthesis. Its unique structure, featuring a difluoromethyl group, enhances its lipophilicity and reactivity, making it a valuable intermediate in the synthesis of various biologically active compounds. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicinal chemistry, and safety profile.

The chemical formula for this compound is C₈H₁₅ClO₂S. It is characterized by the presence of a sulfonyl chloride group, which is known for its reactivity with nucleophiles. The compound can undergo various reactions, including nucleophilic substitution and reduction, leading to the formation of sulfonamides and sulfonate esters.

The mechanism of action of this compound primarily involves its sulfonyl chloride group. This group acts as an electrophile, allowing it to react with nucleophiles such as amines and alcohols. The resulting products can exhibit diverse biological activities depending on their structure and the nature of the nucleophile involved.

Biological Activity

Research indicates that compounds containing sulfonyl groups often possess significant biological properties, including:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation in preclinical models.

- Cytotoxic Effects : Studies have indicated that sulfonamide derivatives may exhibit cytotoxicity against certain cancer cell lines.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluating the antimicrobial properties of sulfonamide derivatives found that modifications to the sulfonyl group could enhance antibacterial activity against resistant strains of bacteria. While specific data for this compound is limited, its structural analogs suggest potential efficacy in this area.

- In Vitro Cytotoxicity : Research has shown that sulfonamide compounds can induce apoptosis in cancer cells. For instance, a derivative similar to this compound was tested for cytotoxicity against human cancer cell lines, revealing promising results that warrant further investigation.

- Inflammatory Response Modulation : In studies focused on inflammatory diseases, certain sulfonamide derivatives were observed to inhibit pro-inflammatory cytokine production. This suggests that this compound could potentially be developed into an anti-inflammatory agent.

Safety Profile

The safety data for this compound indicates several hazards:

- Toxicity : Acute inhalation toxicity studies show an LC50 value of approximately 0.117 mg/l over 4 hours in rats . Dermal exposure can lead to severe skin irritation and burns.

- Genotoxicity : Results from Ames tests indicate potential mutagenic effects . Further studies are necessary to fully assess its genotoxic profile.

- Environmental Impact : The compound exhibits moderate toxicity to aquatic organisms with an EC50 value for Daphnia magna at 34 mg/l .

特性

IUPAC Name |

(2,2-difluoro-1-methylcyclohexyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClF2O2S/c1-7(6-14(9,12)13)4-2-3-5-8(7,10)11/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIWWDGCJCBVRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1(F)F)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。